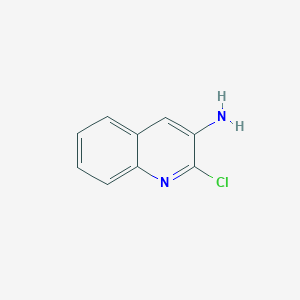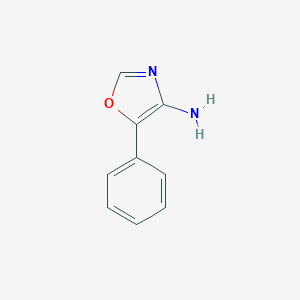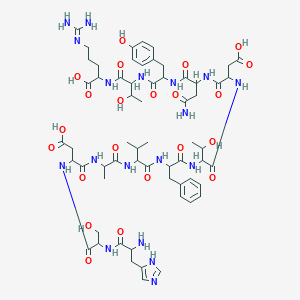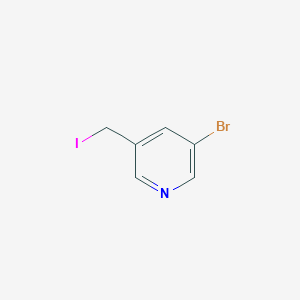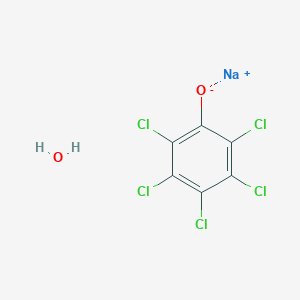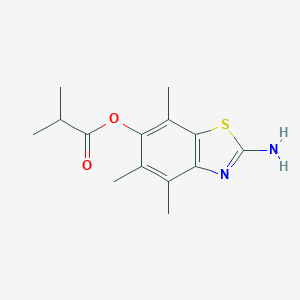
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate, also known as ABT-418, is a chemical compound that has been found to have potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate acts as a selective agonist of α4β2 nAChRs, which are the most abundant subtype of nAChRs in the brain. Activation of these receptors by (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of various physiological processes. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been shown to enhance cognitive function and has potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
Effets Biochimiques Et Physiologiques
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been shown to have several biochemical and physiological effects. It has been found to enhance cognitive function in animal models and has potential applications in the treatment of cognitive disorders. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has also been shown to have analgesic properties and has been investigated for its potential use in pain management. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have anti-inflammatory properties and has potential applications in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has several advantages for lab experiments. It is a potent and selective agonist of α4β2 nAChRs, which makes it a useful tool for investigating the role of these receptors in various physiological processes. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has some limitations for lab experiments. It has a short half-life, which may limit its use in long-term studies. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have some off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has shown promising results in animal models of Alzheimer's disease and may have potential as a therapeutic agent. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been investigated for its potential use in pain management and may have applications in the treatment of inflammatory disorders. Further research is needed to fully understand the potential applications of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate and to investigate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate involves the reaction of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with 2-methylpropanoyl chloride in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain pure (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate. This method has been reported to yield high purity and good yields of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate.
Applications De Recherche Scientifique
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and attention. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been used in studies investigating the role of nAChRs in these processes and has shown promising results.
Propriétés
Numéro CAS |
120164-17-2 |
|---|---|
Nom du produit |
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate |
Formule moléculaire |
C14H18N2O2S |
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate |
InChI |
InChI=1S/C14H18N2O2S/c1-6(2)13(17)18-11-8(4)7(3)10-12(9(11)5)19-14(15)16-10/h6H,1-5H3,(H2,15,16) |
Clé InChI |
NTEQMXQPAIUWRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)C)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)C)C |
Synonymes |
Propanoic acid, 2-methyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



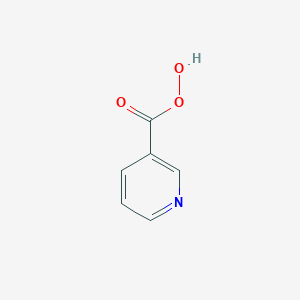
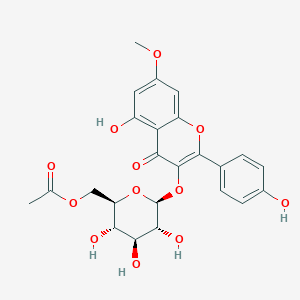
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
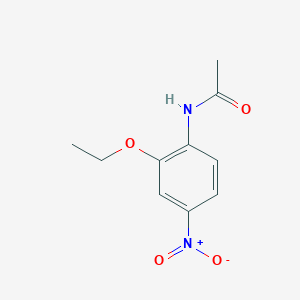
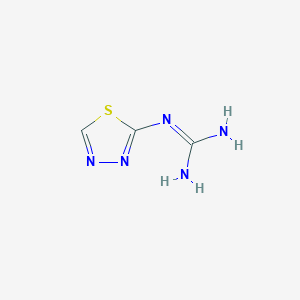
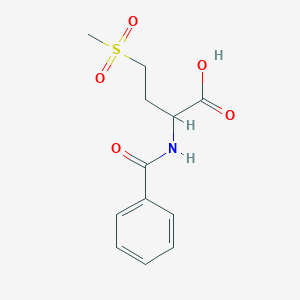
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)

